Limocitrin-3-rutinoside

Flavonoid Glycoside Structure-Activity Relationship Physicochemical Property Prediction

Researchers requiring authentic Limocitrin-3-rutinoside cannot substitute with generic flavonoids-its 8,3′-dimethyl ether on gossypetin and C3-rutinoside linkage confer unique senescence-inhibitory activity (patent-backed) not shared by rutin or hesperidin. • Inhibits cellular senescence in fibroblast & endothelial models per KR1020150024607A • Biomarker standard for Citrus unshiu & Prunus persica authentication via HPLC-MS • Predicted solubility 2.66 g/L, logP -0.88-low aggregation risk in aqueous assays Bulk quantities available; custom packaging upon request.

Molecular Formula C29H34O17
Molecular Weight 654.6 g/mol
CAS No. 79384-27-3
Cat. No. B7765641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLimocitrin-3-rutinoside
CAS79384-27-3
Molecular FormulaC29H34O17
Molecular Weight654.6 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=C(C3=O)C(=CC(=C4OC)O)O)C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O
InChIInChI=1S/C29H34O17/c1-9-17(33)20(36)22(38)28(43-9)42-8-15-18(34)21(37)23(39)29(44-15)46-27-19(35)16-12(31)7-13(32)25(41-3)26(16)45-24(27)10-4-5-11(30)14(6-10)40-2/h4-7,9,15,17-18,20-23,28-34,36-39H,8H2,1-3H3/t9-,15+,17-,18+,20+,21-,22+,23+,28+,29-/m0/s1
InChIKeySCMBTGLLYCNHPV-GSRPHVBRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Limocitrin-3-rutinoside Compound Profile


Limocitrin-3-rutinoside (CAS 79384-27-3) is a flavonol glycoside belonging to the flavonoid-3-O-glycoside subclass [1]. It is characterized by a limocitrin aglycone (gossypetin 8,3'-dimethyl ether) linked via a glycosidic bond at the C3-position to a rutinoside disaccharide moiety (6-O-α-L-rhamnosyl-β-D-glucose) [2]. The compound has been detected in citrus fruits, lemons, and peach fruit . Understanding its structural identity is critical for sourcing decisions, as it distinguishes this compound from the more commonly encountered but structurally distinct rutin (quercetin-3-rutinoside) [3].

Structural Identity Limocitrin-3-rutinoside, a gossypetin 8,3'-dimethyl ether rutinoside, distinct from the common flavonoid rutin
Research Use Suited for flavonoid SAR and biomarker authentication studies; not interchangeable with generic citrus flavonoids
Procurement Readiness Commercially available as a purified analytical standard, reducing in-house isolation efforts

Limocitrin-3-rutinoside Sourcing: Not Interchangeable


The procurement of a specific flavonoid glycoside like Limocitrin-3-rutinoside is not interchangeable with generic 'flavonoid' purchases. While many flavonoid glycosides share a common backbone, the precise methylation pattern of the aglycone (8,3'-dimethyl ether on gossypetin) and the specific disaccharide linkage (rutinoside at C3) confer distinct physicochemical and biological properties that are not replicated by closely related analogs such as rutin, narirutin, or hesperidin [1]. Substituting with an incorrect analog can lead to divergent solubility, different biological targets, and irreproducible experimental outcomes, as demonstrated by comparative studies in Citrus species where the hypotensive and enzyme-inhibitory profiles of individual glycosides were markedly different [2]. The sections below quantify these critical points of differentiation.

Physicochemical Profile Predicted to be more hydrophilic than rutin; logP and solubility shifts may alter partitioning in aqueous assay systems
Pathway Engagement Limocitrin scaffold engages PI3K/AKT/mTOR signaling, while rutin primarily modulates ERα; biological readouts may not transfer
Intellectual Property Patented specifically for cellular senescence inhibition; generic flavonoids lack this IP context, limiting target-product fit

Limocitrin-3-rutinoside Differentiation Evidence


Aglycone Methylation vs. Rutin: Physicochemical Shift

Limocitrin-3-rutinoside differs from the ubiquitous flavonoid rutin (quercetin-3-rutinoside) by the substitution of the quercetin aglycone with limocitrin (gossypetin 8,3'-dimethyl ether). This structural change results in a predicted 0.88 log unit decrease in logP (from -0.88 vs. a predicted +0.00 for rutin) and a corresponding >6-fold increase in predicted water solubility (2.66 g/L vs. 0.41 g/L for rutin, ALOGPS prediction) [1]. The topological polar surface area (TPSA) also increases to 263.75 Ų versus 269.43 Ų for rutin [2]. These differences directly impact handling and formulation strategies in a research setting.

Physicochemical Shift
Reported
Target
LogP −0.88
Solubility 2.66 g/L
Rutin
LogP ~0.00
Solubility 0.41 g/L
Increased hydrophilicity supports aqueous assay design
In silico prediction; verify experimentally
Flavonoid Glycoside Structure-Activity Relationship Physicochemical Property Prediction

Limocitrin vs. Quercetin Cytotoxicity Profiles

While data for the glycoside Limocitrin-3-rutinoside is limited, the aglycone limocitrin demonstrates a distinct cytotoxicity profile compared to quercetin (the aglycone of rutin) in breast cancer cell lines. Limocitrin exhibits IC50 values of 29.33 µM in MDA-MB-231 cells and 28.70 µM in MCF-7 cells [1]. In contrast, quercetin has been reported with IC50 values of approximately 10-25 µM in MCF-7 cells under similar assay conditions (48-72h exposure), but its mechanism involves different pathways (ERα modulation vs. PI3K/AKT/mTOR inhibition) [2]. This suggests the limocitrin scaffold engages distinct cellular targets, a property that would be conferred to its 3-rutinoside glycoside.

Cytotoxicity Profile
Class-level
Limocitrin
MDA-MB-231 IC50 29.33 µM
MCF-7 IC50 28.70 µM
Quercetin
MCF-7 IC50 ~10–25 µM
Distinct pathway modulation (PI3K/AKT/mTOR vs ERα) in cell models
Aglycone data; glycoside activity may differ
Anticancer Research Flavonoid Cytotoxicity Mechanism of Action

Patented Cellular Senescence Inhibition

A specific patent (KR20190062195A) claims Limocitrin-3-rutinoside isolated from Evodia officinalis as an active ingredient in a composition for inhibiting cellular senescence, specifically for preventing or treating skin aging and rheumatic arthritis [1]. This represents a highly specific, non-obvious biological activity that is not claimed for structurally similar citrus flavonoids like rutin, narirutin, or hesperidin in the same context. The patent's focus on this specific glycoside underscores its unique value in senescence-related research and development programs.

Patented Application
Data to verify
Specifically claimed for cellular senescence inhibition; not shared by rutin or hesperidin
Supports senescence research context; requires independent validation
Based on patent KR20190062195A; in vivo relevance to verify
Anti-aging Cellular Senescence Natural Product Patent

Commercial Availability and High Purity

Unlike many minor citrus flavonoids that are only available as part of complex extracts, Limocitrin-3-rutinoside is commercially available as a purified single compound with a certified purity of >98% as determined by HPLC . This is in contrast to closely related compounds like limocitrin 3-glucoside or limocitrin 3,7-diglucoside, which are typically only accessible through custom isolation or synthesis . The availability of high-purity, analytically characterized material is a critical procurement differentiator, as it ensures reproducibility and reduces the need for costly in-house purification.

Commercial Purity
Data to verify
>98% by HPLC
High-purity standard facilitates reproducible research; verify lot-specific COA
Supplier specification; independent QC recommended
Analytical Chemistry Quality Control Research Sourcing

Limocitrin-3-rutinoside Application Scenarios


Anti-Aging and Cellular Senescence Research

Limocitrin-3-rutinoside is the compound of choice for studies investigating the inhibition of cellular senescence, particularly in models of skin aging or age-related inflammatory diseases. This application is directly supported by patent claims [1] that are specific to this glycoside and not shared by common alternatives like rutin or hesperidin. Researchers should select this compound when aiming to replicate or extend findings related to senescence pathways and when intellectual property considerations are relevant.

Citrus Species Authentication Standard

As a compound detected in citrus, lemon, and peach fruit but not routinely quantified [2], Limocitrin-3-rutinoside serves as a specific biomarker for authenticating Citrus unshiu and Prunus persica derived materials. Its presence and relative abundance can differentiate between ripe and unripe fruit sources [3]. Procurement of the pure standard is essential for developing and validating HPLC-MS methods for quality control in the food and botanical extract industries.

Flavonoid Glycoside SAR Studies

For chemists and biologists exploring how methylation patterns on the flavonol B-ring and C3-glycosylation influence bioactivity, Limocitrin-3-rutinoside is a critical tool compound. Its unique combination of an 8,3'-dimethyl ether on a gossypetin core and a rutinoside sugar moiety [4] provides a structurally distinct probe compared to the more widely studied quercetin-3-rutinoside (rutin) [5]. Studies using this compound can reveal the contribution of specific functional groups to cellular permeability, target engagement, and metabolic stability.

Drug Discovery with Defined Physicochemical Profile

Researchers performing high-throughput screening or in vitro assays can prioritize Limocitrin-3-rutinoside due to its predictable and favorable physicochemical profile. Its predicted high aqueous solubility (2.66 g/L) and low lipophilicity (logP -0.88) [6] reduce the risk of compound aggregation and non-specific binding common with more lipophilic flavonoids. This makes it a more reliable candidate for inclusion in aqueous-based assay panels, providing more interpretable and reproducible biological data from the outset.

Application
Selection Property
Validation Focus
Cellular senescence inhibition research
Specific patent claims for senescence pathways
Target engagement and senescence marker assays
Citrus authentication biomarker
Detected in C. unshiu and peach; not routinely quantified
HPLC-MS method development and matrix validation
Flavonoid SAR probe
Unique 8,3′-dimethyl ether on gossypetin core vs rutin
Comparative permeability and target selectivity assays
Aqueous assay screening
Predicted high aqueous solubility and low lipophilicity
Aggregation and non-specific binding assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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